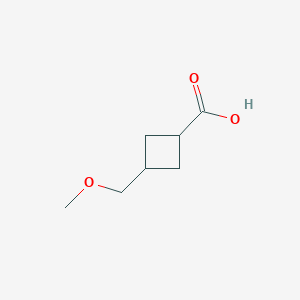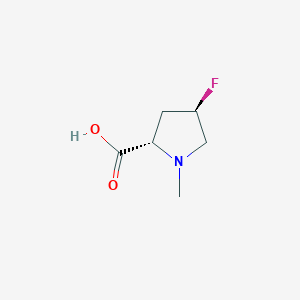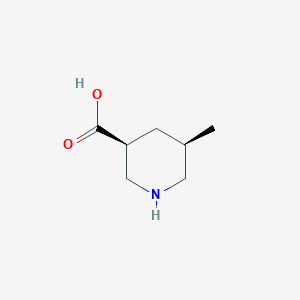
(2E)-3-(2-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 2E-3-2-ethoxyphenyl-1-3-methylphenylprop-2-en-1-one, is a compound found in the class of organic compounds known as propenones. It is a colorless liquid with a sweet, pungent odor. It is insoluble in water but soluble in most organic solvents. 2E-3-2-ethoxyphenyl-1-3-methylphenylprop-2-en-1-one is used in a wide range of scientific research applications, including synthesis, mechanistic studies, and drug development.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneyphenyl-1-3-methylphenylprop-2-en-1-one is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition can lead to changes in the metabolism of drugs, as well as changes in the production of hormones and other biochemical compounds.
Biochemical and Physiological Effects
(2E)-3-(2-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneyphenyl-1-3-methylphenylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and reduce the risk of certain cancers. It has also been shown to reduce the risk of cardiovascular disease and to improve cognitive performance. Additionally, it has been shown to have a positive effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(2-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneyphenyl-1-3-methylphenylprop-2-en-1-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easily accessible. Additionally, it is a stable compound, making it suitable for long-term storage. A limitation is that it is not soluble in water, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research related to (2E)-3-(2-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneyphenyl-1-3-methylphenylprop-2-en-1-one. One potential direction is to further explore its biochemical and physiological effects, in order to better understand its mechanism of action. Additionally, more research could be done on its potential applications in the development of new drugs and therapies. Finally, further research could be done on its potential toxicity and long-term effects.
Métodos De Síntesis
(2E)-3-(2-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneyphenyl-1-3-methylphenylprop-2-en-1-one can be synthesized through a Grignard reaction. This involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a ketone, such as ethyl acetoacetate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-10°C. The reaction produces a colorless liquid product, which is then purified by distillation.
Aplicaciones Científicas De Investigación
(2E)-3-(2-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneyphenyl-1-3-methylphenylprop-2-en-1-one has a wide range of scientific research applications. It is used in the synthesis of drugs and other compounds, as well as in the study of organic reactions and mechanisms. It is also used in the study of biochemistry and physiology, as it can be used to study the effects of compounds on the body. Additionally, it has been used in the development of new drugs and therapies.
Propiedades
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-20-18-10-5-4-8-15(18)11-12-17(19)16-9-6-7-14(2)13-16/h4-13H,3H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQLFMKNGUIYBT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)









![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)
